2,4-Dihydroxy-6-nitroquinazoline
Overview
Description
2,4-Dihydroxy-6-nitroquinazoline is a compound that falls within the broader class of quinazoline derivatives. These compounds are of significant interest due to their diverse pharmacological activities and potential therapeutic applications. The nitroquinazoline derivatives, in particular, have been studied for their chemical properties and biological activities.
Synthesis Analysis
The synthesis of dihydroquinazoline derivatives has been explored through various methods. One approach involves solid-phase synthesis, where polymer-bound precursors are used to afford dihydroquinazolines with excellent yield and purity . Another method includes the selenium-catalyzed reductive N-heterocyclization of N-(2-nitrobenzoyl)amides with carbon monoxide to produce 3,4-dihydroquinazolin-4-ones . Additionally, the synthesis optimization of 6-nitro-3,4-dihydroquinazolin-4-one has been achieved by identifying key factors such as temperature and reaction time, which influence the nitration process .
Molecular Structure Analysis
The molecular structure of nitroquinazoline derivatives has been characterized using various spectroscopic techniques. X-ray single crystal diffraction (XRD), IR, 1D-NMR, and 2D-NMR spectroscopy have been employed to elucidate the structure of 6-nitroquinazoline-2,4(1H,3H)-dione, revealing the presence of strong intermolecular hydrogen bonds in the crystal packing .
Chemical Reactions Analysis
Nitroquinazoline derivatives undergo a range of chemical reactions. For instance, the reaction of phthalic anhydrides with methyl isocyanoacetate leads to the synthesis of nitro-1, 2-dihydro-1-oxoisoquinoline-3-carboxylate compounds . The condensation of N-(2-aminobenzyl)substituted-phenylamines or benzylamines with 4,5-dichloro-1,2,3-dithiazolium chloride results in the formation of novel 2-cyano-3,4-dihydroquinazoline derivatives . Furthermore, the solid-phase synthesis approach has been used to create 1,2-disubstituted-6-nitro-1,4-dihydroquinazolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitroquinazoline derivatives are influenced by their molecular structure. The presence of nitro groups and other substituents can affect the compound's basicity, reactivity, and spectral characteristics. For example, the measured pKa values of some dihydroquinazolines suggest they are more basic than dopamine, which may explain the lack of dopamine-like action in certain biological assays . The UV spectra of these compounds have also been studied to understand their electronic properties .
Scientific Research Applications
Microwave-Accelerated Synthesis
2,4-Dihydroxy-6-nitroquinazoline has been utilized in microwave-accelerated synthesis methods. A study by Foucourt et al. (2010) demonstrates the use of this compound in the synthesis of 4-anilino-6-nitroquinazolines, which are further applied to create microtubule destabilizing agents and apoptosis inducers like Azixa™ (EPi28495, MPC-6827). This showcases the compound's relevance in developing therapeutic agents (Foucourt et al., 2010).
Theoretical Study on Nitration Reaction
Makhloufi et al. (2018) conducted a theoretical study on the nitration reaction centers of 4-hydroxyquinazoline, a derivative of this compound. This study provides insights into the chemical properties and reactivity of these compounds, indicating their potential in various biological applications (Makhloufi et al., 2018).
Antileishmanial Activities
A study by Saad et al. (2016) highlights the application of 4-Arylamino-6-nitroquinazolines in combating leishmaniasis, a neglected tropical disease. The derivatives synthesized from this compound showed significant antileishmanial activities, suggesting its importance in developing new therapeutic agents for tropical diseases (Saad et al., 2016).
Synthesis and Spectroscopic Characterization
Kesternich et al. (2013) worked on the synthesis and characterization of 6-nitroquinazoline-2,4(1H,3H)-dione, a related compound to this compound. Their work provided valuable information on the molecular structure and properties of these compounds, which is crucial for their application in scientific research (Kesternich et al., 2013).
Future Directions
The future directions of 2,4-Dihydroxy-6-nitroquinazoline research could involve further exploration of its potential biological activities, given the broad spectrum of activities exhibited by quinazoline derivatives . Additionally, the development of new synthetic methods and the study of its mechanism of action could be areas of future research.
Mechanism of Action
Target of Action
The primary target of 2,4-Dihydroxy-6-nitroquinazoline, also known as 6-nitroquinazoline-2,4-diol (NQD), is Shikimate Dehydrogenase (SDH) . SDH is a key enzyme in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids in plants .
Mode of Action
NQD interacts with SDH in a non-competitive manner, reducing the maximum rate of reaction (Vmax) while keeping the Michaelis constant (KM) unchanged . This indicates that NQD binds to an allosteric site on the enzyme, changing its conformation and thus reducing its activity .
Biochemical Pathways
The shikimate pathway, where SDH plays a key role, is affected by NQD. SDH catalyzes the conversion of 3-dehydroshikimate to shikimate . By inhibiting SDH, NQD can potentially disrupt the biosynthesis of aromatic amino acids, leading to abnormal growth and eventual death of weed seedlings .
Pharmacokinetics
It is noted that soybean roots uptake nqd more efficiently than maize roots , suggesting differences in absorption and distribution among different species.
Result of Action
In vivo experiments have shown that NQD reduces the root length of soybean and maize . Additionally, NQD increases the total protein content and certain amino acids . Furthermore, NQD reduces shikimate accumulation in glyphosate-treated soybean roots, suggesting its potential to restrict the flow of metabolites along the shikimate pathway in soybean .
properties
IUPAC Name |
6-nitro-1H-quinazoline-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-7-5-3-4(11(14)15)1-2-6(5)9-8(13)10-7/h1-3H,(H2,9,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJZVXRMXVNSIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355721 | |
Record name | 2,4-Dihydroxy-6-nitroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
32618-85-2 | |
Record name | 6-Nitro-2,4(1H,3H)-quinazolinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32618-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dihydroxy-6-nitroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 6-nitroquinazoline-2,4-diol (NQD) interact with its target, shikimate dehydrogenase (SDH), and what are the downstream effects on plants?
A1: NQD acts as a non-competitive inhibitor of SDH []. This means it binds to a site on the enzyme other than the active site where the natural substrate, 3-dehydroshikimate, binds. Despite not competing for the same binding site, NQD's binding reduces the enzyme's maximum catalytic rate (Vmax) without affecting its affinity for the substrate (KM) [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.